![molecular formula C16H17ClN2O3S B7704101 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide CAS No. 522662-51-7](/img/structure/B7704101.png)
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide, also known as CSMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide is currently unknown. This compound contains a sulfonyl group, which is often found in drugs that target enzymes or receptors in the body
Mode of Action
The presence of the sulfonyl group suggests that it may act as an inhibitor for certain enzymes or receptors . The compound could potentially form a covalent bond with the target, leading to inhibition of its function .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing a sulfonyl group are often involved in pathways related to inflammation, pain sensation, and cellular growth .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the potential inhibitory role suggested by the presence of the sulfonyl group, the compound could potentially alter cellular functions such as signal transduction, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target . Additionally, the presence of other molecules could either compete with the compound for its target or alter the target itself, thereby affecting the compound’s efficacy .
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide is its high purity, which allows for accurate and reproducible experiments. Additionally, this compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide. One direction is to investigate its potential application in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent against cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.
Synthesis Methods
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-methylbenzylamine, followed by the reaction with acetic anhydride. The final product is obtained through recrystallization from ethanol. This synthesis method has been reported to yield a high purity of this compound.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-2-4-13(5-3-12)10-19(11-16(18)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAEPQOVIOAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

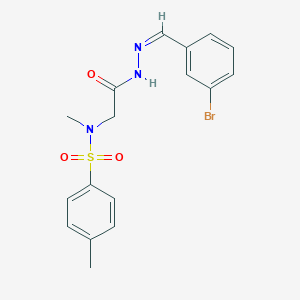

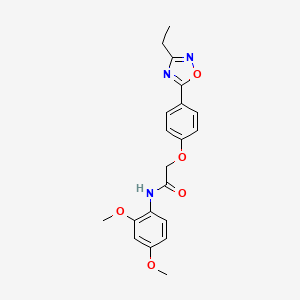
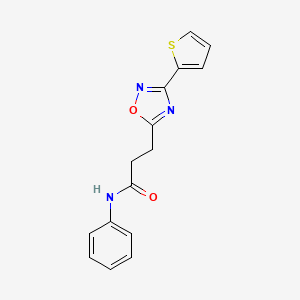
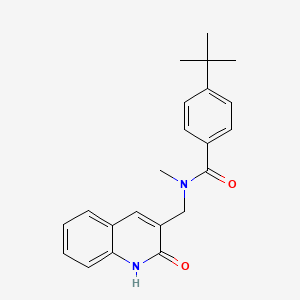
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)


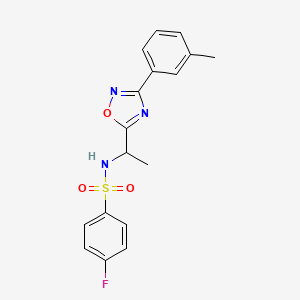

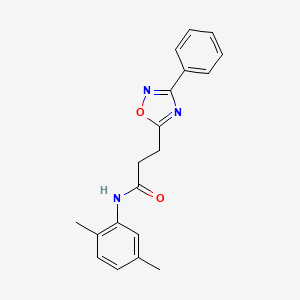
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
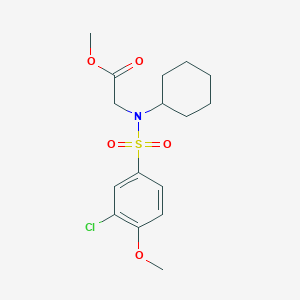
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)